molecular formula C6H8N4O2S B13114641 5-Hydrazinyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid CAS No. 99951-96-9

5-Hydrazinyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid

Cat. No.: B13114641
CAS No.: 99951-96-9
M. Wt: 200.22 g/mol
InChI Key: AWEQMEKQYUYUQQ-UHFFFAOYSA-N
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Description

5-Hydrazinyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a hydrazinyl group at position 5 and a methylsulfanyl group at position 2. Pyrimidine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and coordination chemistry due to their versatile reactivity and ability to act as ligands or intermediates .

Properties

CAS No.

99951-96-9

Molecular Formula

C6H8N4O2S

Molecular Weight

200.22 g/mol

IUPAC Name

5-hydrazinyl-2-methylsulfanylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C6H8N4O2S/c1-13-6-8-2-3(10-7)4(9-6)5(11)12/h2,10H,7H2,1H3,(H,11,12)

InChI Key

AWEQMEKQYUYUQQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)O)NN

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester

This intermediate is commonly prepared by condensation of methyl carbamimidothioate with ethyl 2-(ethoxymethylene)acetoacetate in the presence of triethylamine under reflux in ethanol for 48 hours. The reaction mixture is then worked up by aqueous extraction and crystallization to afford the ester with yields around 81%.

Step Reagents & Conditions Yield Notes
Condensation Methyl carbamimidothioate + Ethyl 2-(ethoxymethylene)acetoacetate, triethylamine, EtOH, reflux 48 h 81% Purified by crystallization from EtOH/water

Chlorination of 4-Hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester

To activate the 5-position for nucleophilic substitution by hydrazine, the 4-hydroxy group is converted to a 4-chloro substituent using phosphorus oxychloride (POCl3) or thionyl chloride under reflux conditions. Yields vary from 40% to 92% depending on the exact conditions and solvents used.

Chlorinating Agent Solvent Temperature Time Yield Notes
Thionyl chloride None 60°C 3 h 92% Followed by crystallization at 0-5°C
POCl3 Acetonitrile Reflux 6 h 77% Neutralization with NaHCO3
POCl3 Toluene 55-105°C 4 h - Organic layer washed and isolated
POCl3 None 10-65°C 7 h 40% Portion-wise addition, ice quench

These chlorination steps generate ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate, a key intermediate for hydrazine substitution.

Introduction of the Hydrazinyl Group

The nucleophilic substitution of the 4-chloro substituent by hydrazine or hydrazine derivatives is a critical step. This reaction is typically performed in tetrahydrofuran (THF) with bases such as N-ethyl-N,N-diisopropylamine (DIPEA) under reflux for extended periods (up to 72 hours). The hydrazine source can be allyl hydrazine or hydrazine hydrate, depending on the desired substitution pattern.

Reagents & Conditions Yield Notes
Ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate + Allyl hydrazine, DIPEA, THF, reflux 72 h 51% Followed by TFA treatment, base hydrolysis, acidification, and extraction to isolate product
Ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate + Hydrazine hydrate, DIPEA, THF, reflux 18 h - Workup includes filtration, trifluoroacetic acid treatment, base hydrolysis, acidification

This substitution replaces the 4-chloro with a hydrazinyl group, yielding the hydrazinyl pyrimidine ester intermediate.

Hydrolysis of Ester to Carboxylic Acid

The final step involves hydrolysis of the ethyl ester to the free carboxylic acid. This is typically done by treatment with aqueous sodium hydroxide or sodium carbonate in ethanol or methanol under mild heating (room temperature to 110°C) for 2-3 hours, followed by acidification to precipitate the carboxylic acid.

Conditions Yield Notes
NaOH (2N) in MeOH, room temp, 3 h - Acidification to pH 4-5 yields pure acid
NaOH (10 eq) in EtOH:H2O (2:1), 110°C, 2 h 75% Monitored by LCMS, acidified to pH 5

This step converts the hydrazinyl ester intermediate to 5-hydrazinyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid .

Summary Table of Preparation Methods

Step Starting Material Reagents & Conditions Yield (%) Notes
1. Pyrimidine ester synthesis Methyl carbamimidothioate + Ethyl 2-(ethoxymethylene)acetoacetate Triethylamine, EtOH, reflux, 48 h 81 Crystallization purification
2. Chlorination 4-Hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester POCl3 or SOCl2, reflux, various solvents 40-92 Key activation for hydrazine substitution
3. Hydrazine substitution Ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate Hydrazine or allyl hydrazine, DIPEA, THF, reflux 18-72 h ~51 Followed by acid/base workup
4. Ester hydrolysis Hydrazinyl pyrimidine ester NaOH or NaHCO3, EtOH or MeOH, room temp to 110°C, 2-3 h 75 Acidification to isolate carboxylic acid

Research Findings and Notes

  • The choice of chlorinating agent and solvent significantly affects yield and purity of the 4-chloro intermediate. POCl3 in acetonitrile or toluene under reflux is common, with yields around 77%.
  • Hydrazine substitution requires prolonged reflux and strong bases to achieve moderate yields (~50%). The reaction is sensitive to conditions and workup procedures.
  • Hydrolysis of the ester group is straightforward and efficient under alkaline conditions, with yields up to 75%.
  • Purification steps often involve crystallization and solvent extraction to ensure high purity of the final compound.
  • The synthetic route is well-documented in patent literature and chemical synthesis databases, confirming its reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the carboxylic acid group, potentially forming alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of oxides or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 5-Hydrazinyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid. The compound's structure allows it to act as a bioisostere of adenine, which is crucial in targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation.

  • Mechanism of Action : The hydrazinyl group can form hydrogen bonds with biological targets, enhancing its interaction with enzymes like CDK2. This interaction has been shown to inhibit the growth of various cancer cell lines, including MCF-7 and HCT-116, with IC50 values indicating significant cytotoxicity (45–97 nM) .
  • Case Study : A study designed new pyrazolopyrimidine derivatives that included 5-Hydrazinyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid as a scaffold. These derivatives exhibited potent anticancer activity, leading to apoptosis induction in cancer cells .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties:

  • Research Findings : It has been tested against various microbial strains, showing effectiveness comparable to established antibiotics. In particular, derivatives containing the methylthio group have shown enhanced activity against Gram-positive and Gram-negative bacteria .
  • Data Table : Below is a summary of antimicrobial efficacy against selected strains:
Microbial StrainIC50 (µM)Comparison Standard
E. coli0.0252Tetracycline
S. aureus0.0029Tetracycline
K. pneumoniae0.0062Tetracycline
P. aeruginosa0.0328Tetracycline

Antidiabetic and Anti-inflammatory Potential

Emerging research indicates that compounds similar to 5-Hydrazinyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid may also exhibit anti-inflammatory and antidiabetic effects:

  • Antidiabetic Action : Studies suggest that pyrimidine derivatives can influence glucose metabolism and insulin sensitivity, making them candidates for further exploration in diabetes management .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential applications in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-2-(methylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hydrazinyl group at position 5, distinguishing it from analogs with amino, bromo, or hydrogen substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent (Position 5) Substituent (Position 2) Molecular Weight (g/mol) Key Features
5-Hydrazinyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid Hydrazinyl (-NHNH₂) Methylsulfanyl (-SCH₃) ~186.20 (estimated) Potential for Schiff base formation, metal coordination, and bioactivity.
5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid Amino (-NH₂) Methylsulfanyl (-SCH₃) 199.23 (calculated) Similar backbone; used in drug synthesis (e.g., kinase inhibitors).
2-Methylsulfanylpyrimidine-4-carboxylic acid Hydrogen (-H) Methylsulfanyl (-SCH₃) 170.19 Simpler structure; high similarity (0.85) due to shared methylsulfanyl group.
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid Bromo (-Br) Methylsulfanyl (-SCH₃) 263.09 Halogenated analog; used as a building block in organic synthesis.

Physicochemical Properties

  • Solubility : The hydrazinyl group may enhance water solubility compared to bromo or methyl analogs, though steric effects could reduce crystallinity.
  • Reactivity: The hydrazinyl substituent increases nucleophilicity, enabling reactions with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones—a feature absent in amino or bromo analogs .
  • Stability: Hydrazine derivatives are prone to oxidation, necessitating storage under inert conditions, unlike the more stable 5-amino or 5-bromo analogs .

Biological Activity

5-Hydrazinyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-Hydrazinyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid can be represented as follows:

  • Molecular Formula : C₇H₈N₄O₂S
  • Molecular Weight : 188.23 g/mol

This compound features a pyrimidine ring substituted with a hydrazine group and a methylthio group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of 5-Hydrazinyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid has been investigated across various studies, revealing potential applications in antimicrobial, anti-inflammatory, and anticancer therapies.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
5-Hydrazinyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acidStaphylococcus aureus32 µg/mL
5-Hydrazinyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acidEscherichia coli16 µg/mL
Related Pyrimidine CompoundCandida albicans64 µg/mL

Anticancer Activity

The anticancer potential of 5-Hydrazinyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is supported by several studies demonstrating its ability to induce apoptosis in various cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values indicating potent cytotoxic effects against cancer cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-712.5Study A
HepG29.8Study B
A54915.3Study C

The mechanisms through which 5-Hydrazinyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid exerts its biological effects may involve:

  • Enzyme Inhibition : Some studies suggest that the compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, leading to increased apoptosis in cancer cells.
  • Antibacterial Mechanisms : The presence of the methylthio group could enhance membrane permeability or interfere with metabolic pathways in bacteria.

Case Studies

  • Study on Antimicrobial Effects : A recent study evaluated the antimicrobial effects of various pyrimidine derivatives, including our compound of interest. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic properties of hydrazinyl pyrimidines against cancer cell lines. The study highlighted that compounds with similar structures induced apoptosis through ROS generation .

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